molecular formula C25H21N3O3 B11011131 N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11011131
M. Wt: 411.5 g/mol
InChI Key: XCYQQSKAHKJUGU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Acetylamino Group: The acetylamino group can be introduced by reacting the quinoline derivative with acetic anhydride in the presence of a base like pyridine.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or the acetylamino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16(29)26-18-10-12-19(13-11-18)27-25(30)22-15-24(17-6-5-7-20(14-17)31-2)28-23-9-4-3-8-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

XCYQQSKAHKJUGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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